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This technical guide provides an in-depth overview of 4-lodophenyl acetate, a halogenated
aromatic ester. It covers its chemical structure, properties, synthesis, and spectroscopic data.
This document is intended to be a valuable resource for professionals in chemical research
and drug development.

Chemical Identity and Properties

4-lodophenyl acetate, with the CAS number 33527-94-5, is an organic compound
characterized by an acetate group attached to a phenyl ring substituted with an iodine atom at
the para position.[1] Its molecular formula is CsH7102 and it has a molecular weight of 262.05
g/mol .[1]

Physically, 4-lodophenyl acetate is typically a colorless to pale yellow liquid with a
characteristic sweet, aromatic odor. It exhibits good solubility in common organic solvents.

Table 1: Physicochemical Properties of 4-lodophenyl Acetate
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Property Value

CAS Number 33527-94-5[1]

Molecular Formula CsH7102

Molecular Weight 262.05 g/mol [1]

Appearance Colorless to pale yellow liquid
Odor Sweet, aromatic

Synthesis of 4-lodophenyl Acetate

The synthesis of 4-lodophenyl acetate is typically achieved through the acetylation of 4-
iodophenol. This reaction involves the treatment of 4-iodophenol with an acetylating agent,
such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.

Experimental Protocol: Acetylation of 4-lodophenol

This protocol is based on general acetylation procedures for phenols.[2]
Materials:

e 4-lodophenol

e Acetic anhydride

» Pyridine (or a suitable non-protic solvent like dichloromethane with a base such as
triethylamine)

» Deionized water

e 1 M Hydrochloric acid

o Saturated sodium bicarbonate solution
 Brine (saturated sodium chloride solution)

e Anhydrous magnesium sulfate or sodium sulfate
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» Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:

In a round-bottom flask, dissolve 4-iodophenol (1.0 equivalent) in pyridine or a suitable
solvent.

Cool the solution in an ice bath.
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction
progress can be monitored by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding cold deionized water.
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

Combine the organic layers and wash sequentially with 1 M HCI, saturated sodium
bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the
crude 4-lodophenyl acetate.

The crude product can be purified by vacuum distillation or column chromatography on silica
gel.

Table 2: Summary of a Representative Synthesis Protocol
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Reagents & . .
Step Reaction Time  Temperature Notes
Solvents
Reaction
4-lodophenol,
. _ _ Room progress
Acetylation Acetic Anhydride, 2-4 hours ]
o Temperature monitored by
Pyridine
TLC.
Water, Ethyl
Standard
Acetate, 1 M
Work-up - - agueous work-up
HCI, Sat.
) procedure.
NaHCOs, Brine
Vacuum
distillation or
Purification - - -
column
chromatography.
Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 4-lodophenyl acetate.

Spectroscopic Data

Detailed experimental spectroscopic data for 4-lodophenyl acetate is not widely available in
the public domain. The following data is predicted based on the analysis of structurally similar
compounds and established principles of spectroscopy.

'H NMR Spectroscopy (Predicted)
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The proton NMR spectrum of 4-lodophenyl acetate is expected to show two doublets in the
aromatic region, corresponding to the ortho and meta protons relative to the acetate group, and
a singlet for the methyl protons of the acetate group.

Table 3: Predicted *H NMR Chemical Shifts (in CDCls)

Predicted Chemical Shift

Protons Multiplicity
(ppm)

Acetyl CHs ~2.3 Singlet

Aromatic H (ortho to -OAc) ~7.0-7.2 Doublet

Aromatic H (meta to -OAc) ~7.6-7.8 Doublet

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons
(with the carbon attached to iodine being significantly shifted), and the methyl carbon of the
acetate group.

Table 4: Predicted 3C NMR Chemical Shifts (in CDCls)

Carbon Predicted Chemical Shift (ppm)
Acetyl CHs ~21

C-l ~90

Aromatic CH (ortho to -OAc) ~124

Aromatic CH (meta to -OAc) ~138

C-O ~151

C=0 ~169

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum of 4-lodophenyl acetate is expected to exhibit characteristic absorption
bands for the carbonyl group of the ester and the C-O stretching vibrations, as well as
absorptions related to the aromatic ring.

Table 5: Predicted Characteristic IR Absorptions

Functional Group Wavenumber (cm~—?) Intensity
C=0 Stretch (Ester) ~1760 Strong

C-O Stretch (Ester) ~1200 Strong
Aromatic C=C Stretch ~1585, 1485 Medium-Weak
Aromatic C-H Stretch >3000 Medium-Weak
C-| Stretch ~600-500 Medium-Weak

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak at
m/z 262. Key fragmentation patterns would likely involve the loss of the acetyl group and the

iodine atom.

Table 6: Predicted Key Mass Spectrometry Fragments (El)

miz Fragment

262 [M]* (Molecular lon)
220 [M - CH2COJ*

135 M - 1]+

43 [CHsCOJ*

Biological Activity and Applications

Currently, there is limited specific information in the public domain regarding the biological
activity and applications of 4-lodophenyl acetate. However, related iodo- and phenyl-
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containing compounds have been investigated for various biological activities. For instance,
other iodinated phenyl compounds have been explored for their potential in medicinal
chemistry. Further research is required to elucidate the specific biological profile and potential
applications of 4-lodophenyl acetate in drug development and other scientific fields.

Logical Relationship Diagram for Potential Research
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Caption: Logical workflow for future research on 4-lodophenyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-lodophenyl Acetate: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267032#4-iodophenyl-acetate-cas-number-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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